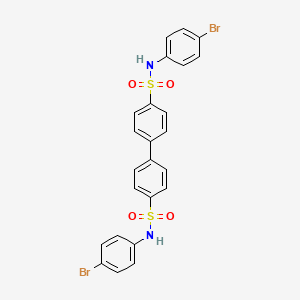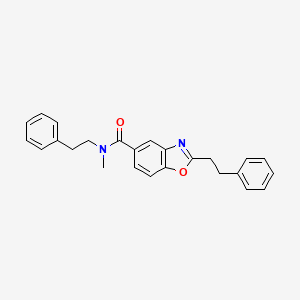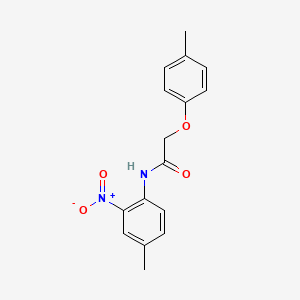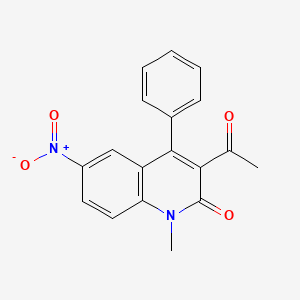
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, also known as BBDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BBDS is a sulfonamide derivative that has been synthesized and studied for its potential use as a fluorescent probe, a catalyst for organic reactions, and as an inhibitor of protein aggregation.
Mécanisme D'action
The mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is not fully understood, but it is believed to involve the binding of the compound to proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease. By binding to these peptides, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide may be able to prevent their aggregation and reduce the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, reduce oxidative stress, and improve cognitive function. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for the detection and analysis of these molecules. However, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of interest is the development of new applications for N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, such as its use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide and its potential toxicity.
Méthodes De Synthèse
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzenesulfonamide with 4-bromobenzeneboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 4-bromobenzenesulfonamide with 4-bromoaniline in the presence of a copper catalyst or the reaction of 4-bromobenzenesulfonamide with 4-bromobenzaldehyde in the presence of a base.
Applications De Recherche Scientifique
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is as a fluorescent probe for the detection of proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to proteins and other biomolecules, resulting in a fluorescence signal that can be easily detected.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQGPZLSQIGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)


![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)



![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)